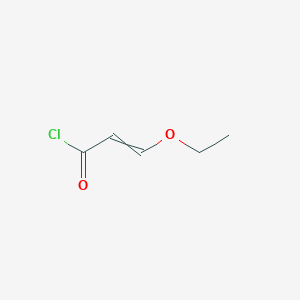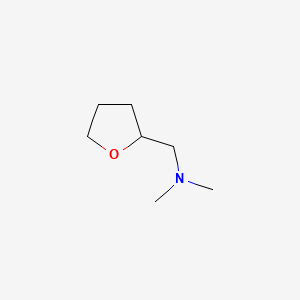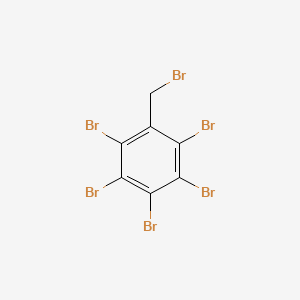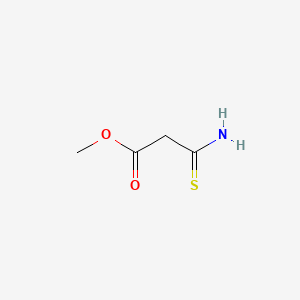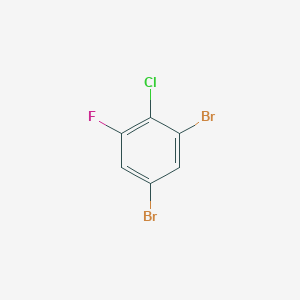
1,5-Dibromo-2-chloro-3-fluorobenzene
Vue d'ensemble
Description
1,5-Dibromo-2-chloro-3-fluorobenzene (DCFB) is a halogenated aromatic compound that is widely used in a variety of scientific research applications. It is a colorless, volatile liquid with a pungent odor. DCFB has a wide range of applications in the fields of organic synthesis, analytical chemistry, and biochemistry.
Applications De Recherche Scientifique
Spectroscopic Analysis
Spectral investigations of halogenated benzenes, including compounds similar to 1,5-Dibromo-2-chloro-3-fluorobenzene, have been a focus in the field of analytical chemistry. For example, Ilango et al. (2008) conducted a study on the FTIR and Raman spectra of 2-chloro-1,3-dibromo-5-fluorobenzene, utilizing Wilson's FG matrix mechanism and General Valence Force Field (GVFF) for in-plane and out-of-plane vibrations analysis. This research aids in understanding the molecular vibrations and structural characteristics of halogenated benzene derivatives (Ilango, Arivazhagan, Prince, & Balachandranb, 2008).
Crystal Structure Prediction
Misquitta et al. (2008) explored the crystal structure prediction of C6Br2ClFH2, a molecule related to 1,5-Dibromo-2-chloro-3-fluorobenzene. Through first-principles calculations and intermolecular potential construction, they provided insights into the molecular properties and crystal packing, highlighting the role of halogen atoms in determining structural configurations. This study contributes to the broader understanding of halogenated benzene derivatives in crystallography and materials science (Misquitta, Welch, Stone, & Price, 2008).
Organometallic Chemistry
Fluorinated benzenes, including those with substitution patterns similar to 1,5-Dibromo-2-chloro-3-fluorobenzene, are increasingly recognized for their utility in organometallic chemistry and catalysis. Pike, Crimmin, and Chaplin (2017) discussed the use of fluorobenzenes as solvents and ligands in transition-metal-based catalysis. Their study illuminates the influence of fluorine substituents on metal-ligand interactions, showcasing the potential of fluorobenzenes in facilitating various chemical reactions and synthesis processes (Pike, Crimmin, & Chaplin, 2017).
Chemical Synthesis and Modification
Research on halogenated benzenes, akin to 1,5-Dibromo-2-chloro-3-fluorobenzene, also extends to synthetic applications. Banerjee et al. (2009) highlighted the synthesis and characterization of hyperbranched poly(arylene ether)s using a trifluoromethyl-activated trifluoro monomer. Their work demonstrates the versatility of halogenated benzene derivatives in polymer chemistry, offering pathways to materials with enhanced properties and functionalities (Banerjee, Komber, Häussler, & Voit, 2009).
Propriétés
IUPAC Name |
1,5-dibromo-2-chloro-3-fluorobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2Br2ClF/c7-3-1-4(8)6(9)5(10)2-3/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRJXIIFHUQBLSW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1F)Cl)Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2Br2ClF | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20369282 | |
| Record name | 1,5-Dibromo-2-chloro-3-fluorobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20369282 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,5-Dibromo-2-chloro-3-fluorobenzene | |
CAS RN |
202925-04-0 | |
| Record name | 1,5-Dibromo-2-chloro-3-fluorobenzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=202925-04-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,5-Dibromo-2-chloro-3-fluorobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20369282 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


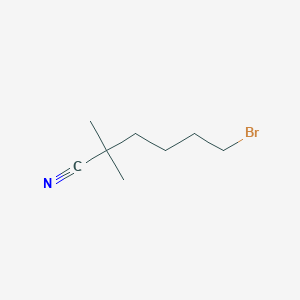
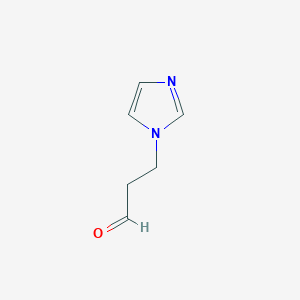


![4-[Amino(phenyl)methyl]phenol](/img/structure/B1587150.png)
